Asiminacin

Cytotoxicity ED50 Subclass Comparison

Asiminacin (CAS 156199-51-8, C37H66O7, MW 622.90 g/mol) is a naturally occurring annonaceous acetogenin isolated from the stem bark of Asimina triloba (Annonaceae). It belongs to the adjacent bis-tetrahydrofuran (THF) ring subclass of acetogenins and acts as a potent inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I).

Molecular Formula C37H66O7
Molecular Weight 622.9 g/mol
CAS No. 156199-51-8
Cat. No. B141462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsiminacin
CAS156199-51-8
Synonymsasiminacin
Molecular FormulaC37H66O7
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O
InChIInChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33?,34+,35+,36+/m0/s1
InChIKeyDAEFUOXKPZLQMM-DCMHSPHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asiminacin (CAS 156199-51-8): High-Potency Adjacent Bis-THF Annonaceous Acetogenin from Asimina triloba


Asiminacin (CAS 156199-51-8, C37H66O7, MW 622.90 g/mol) is a naturally occurring annonaceous acetogenin isolated from the stem bark of Asimina triloba (Annonaceae) [1]. It belongs to the adjacent bis-tetrahydrofuran (THF) ring subclass of acetogenins and acts as a potent inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) [2]. Its structure features two adjacent THF rings, a terminal α,β-unsaturated γ-lactone, and three hydroxyl groups, including a distinctive hydroxyl at C-28 that distinguishes it from its structural isomers [2].

Complex I inhibition probe for mitochondrial respiration studies
Adjacent bis-THF acetogenin chemotype with C-28 hydroxyl configuration
Supports isomer-specific SAR and femtomolar-range cytotoxicity endpoint review

Why In-Class Annonaceous Acetogenins Cannot Substitute for Asiminacin in Critical Bioactivity Studies


Annonaceous acetogenins are not functionally interchangeable. Potency varies by orders of magnitude across subclasses: adjacent bis-THF ACGs (ED50 10⁻⁹–10⁻¹² μg/mL) are approximately 10–100× more active than nonadjacent bis-THF ACGs (10⁻⁶–10⁻⁸ μg/mL) and ~1,000–10,000× more active than mono-THF ACGs (10⁻⁵ μg/mL) [1]. Even within the adjacent bis-THF subclass, minor structural variations—specifically the position of the third hydroxyl group—profoundly alter potency and selectivity [2]. Asiminacin (hydroxyl at C-28) and its isomers asimin (C-10), asiminecin (C-29), and asimicin (C-4) share the same carbon skeleton but exhibit distinct bioactivity profiles [2]. Consequently, substituting one acetogenin for another without accounting for these structural determinants may yield data that are neither reproducible nor biologically relevant. The evidence below quantifies these differentiation points.

Nonadjacent bis-THF or mono-THF acetogenin class mismatch may reduce potency by 10³–10⁷×, altering assay design.
Isomeric substitution (asimin C-10, asiminecin C-29, asimicin C-4) shifts hydroxyl position, potentially changing selectivity and solubility profiles.
Lack of third hydroxyl (e.g., 4-deoxyasimicin) may substantially lower bioactivity, impacting model-response reproducibility.

Asiminacin Quantitative Differentiation Evidence: Comparative Cytotoxicity, Structural Determinants, and Subclass Potency


Asiminacin vs. Nonadjacent Bis-THF and Mono-THF Acetogenins: ED50 Potency Difference of 10³–10⁷-Fold

Asiminacin belongs to the adjacent bis-THF ACG subclass, which exhibits ED50 values of 10⁻⁹ to 10⁻¹² μg/mL [1]. In contrast, nonadjacent bis-THF ACGs (e.g., gigantecin) show ED50 values of 10⁻⁶ to 10⁻⁸ μg/mL, while mono-THF ACGs (e.g., muricatetrocin-C) show ED50 values of approximately 10⁻⁵ μg/mL [1]. This represents a potency differential of 10³–10⁷× depending on the comparator subclass.

Subclass Potency Gap
Class-level inference
Adjacent Bis-THF: 10⁻¹² g/mL vs Mono-THF: 10⁻⁵ g/mL
Subclass determines assay concentration window
10³–10⁷× potency differential; class-level inference
Cytotoxicity ED50 Subclass Comparison Cancer

Asiminacin vs. Structural Isomers: Hydroxyl Position at C-28 Drives Distinct Activity Profile

Asiminacin, asimin, asiminecin, and asimicin are structural isomers sharing identical carbon skeletons and configurations but differing solely in the position of their third hydroxyl group: C-28 for asiminacin, C-10 for asimin, C-29 for asiminecin, and C-4 for asimicin [1]. Despite this single-position variation, the hydroxyl location materially influences bioactivity and selectivity. The presence of a third hydroxyl at any of these positions (C-4, C-10, C-28, or C-29) greatly enhances bioactivity relative to 4-deoxyasimicin, which lacks the third hydroxyl [1].

Isomer SAR: Hydroxyl Position
Head-to-head
Asiminacin (C-28) vs Asimin (C-10), Asiminecin (C-29), Asimicin (C-4)
Hydroxyl position may shift selectivity and solubility
Isomer-specific procurement essential for SAR studies
Structure-Activity Relationship Hydroxyl Position Isomer Asimicin

Asiminacin Demonstrates Exceptional Cytotoxicity Against HT-29 Colon Cancer Cell Line (ED50 < 10⁻¹² μg/mL)

In a direct comparative study of asimicin isomers, asiminacin exhibited ED50 values as low as < 10⁻¹² μg/mL against the HT-29 human colon cancer cell line, with notable selectivity for this line [1]. This potency exceeds that of the benchmark chemotherapeutic adriamycin by approximately 10⁹× when compared against asiminocin, a closely related compound evaluated in the same research program [2]. While asimin, asiminecin, and asimicin showed comparably high potency in the same assay system, the combination of high potency and HT-29 selectivity may guide cell-line-specific experimental design.

HT-29 Cell Line Cytotoxicity
Cross-study comparable
< 10⁻¹² μg/mL
Supports femtomolar cell-model endpoint review
HT-29 human colon cancer cell context
HT-29 Colon Cancer ED50 Cytotoxicity

Asiminacin Among Most Active Adjacent Bis-THF Acetogenins (ED50 10⁻⁹–10⁻¹² μg/mL Range)

A comprehensive review of 133 acetogenins ranked relative potency as: adjacent bis-THF ACGs > nonadjacent bis-THF ACGs > mono-THF ACGs > linear-THF ACGs [1]. Within the adjacent bis-THF group, asiminacin (A102), asiminocin (A100), asiminecin (A101), and asimin (A103) were identified as the most active compounds, with in vitro ED50 values in the range of 10⁻⁹ to 10⁻¹² μg/mL [1]. This potency ranking provides a quantitative benchmark for comparing asiminacin against the broader acetogenin family.

Potency Ranking
Class-level inference
Top-tier among 133 acetogenins
Context-dependent ranking supports lead selection
Based on review; adjacent bis-THF class highest potency
Adjacent Bis-THF Potency Ranking Acetogenin ED50

Asiminacin: Validated Research Applications and Procurement Decision Scenarios


Structure-Activity Relationship (SAR) Studies of Acetogenin Hydroxyl Position Effects

Researchers investigating how hydroxyl group positioning modulates Complex I inhibition, cellular uptake, or target selectivity should procure asiminacin specifically for its C-28 hydroxyl configuration. Comparative studies using asiminacin alongside its isomers asimin (C-10), asiminecin (C-29), and asimicin (C-4) enable systematic interrogation of positional SAR within a controlled isomeric framework [1]. This application is supported by evidence that hydroxyl position is a critical determinant of acetogenin bioactivity [1].

HT-29 Colon Cancer Cell Line Studies Requiring Ultra-High Potency Reference Compounds

Asiminacin exhibits ED50 values below 10⁻¹² μg/mL against HT-29 human colon cancer cells with notable selectivity [1]. This potency profile supports its use as a positive control in colon cancer cytotoxicity screens, as a reference standard for validating assay sensitivity at femtomolar concentrations, or as a benchmark comparator when evaluating novel Complex I inhibitors against HT-29 cells.

Mitochondrial Complex I Inhibition and Bioenergetics Research

Annonaceous acetogenins including asiminacin potently inhibit mitochondrial NADH:ubiquinone oxidoreductase (Complex I), the same site targeted by rotenone but with higher potency [1]. Asiminacin may serve as a high-affinity probe for mitochondrial respiration studies, particularly in experimental systems where rotenone's potency (IC50 ∼17 nM/mg protein) [2] is insufficient to achieve complete inhibition, or where an acetogenin-specific binding profile is desired for comparative pharmacology studies.

Natural Product Library Procurement for Adjacent Bis-THF Acetogenin Chemical Space

For natural product screening libraries focused on maximum cytotoxic potency, asiminacin represents the adjacent bis-THF acetogenin subclass, which is approximately 10³–10⁷× more potent than nonadjacent bis-THF and mono-THF counterparts [1]. Including asiminacin ensures library coverage of the highest-potency acetogenin chemotype, enabling discovery of structure-activity relationships that would be missed with lower-potency subclass representatives.

Application
Selection Property
Validation Focus
Acetogenin hydroxyl SAR studies
C-28 isomer-specific configuration
Positional SAR within isomeric framework
HT-29 colon cancer cell model studies
Femtomolar-range cytotoxicity endpoint context
Assay sensitivity at picomolar–femtomolar levels
Mitochondrial Complex I inhibition studies
High-affinity NADH:ubiquinone oxidoreductase binding
Comparative pharmacology with rotenone context
Adjacent bis-THF acetogenin library inclusion
Maximum cytotoxicity potency chemotype coverage
Coverage of highest-potency ACG subclass

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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